Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride
Description
Chemical Structure:
Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride (CAS: 2470438-11-8) is a piperazine derivative featuring:
- A tert-butyl carbamate group at the 1-position of the piperazine ring.
- An azetidin-3-ylmethyl substituent at the 4-position.
- Two hydrochloride counterions, enhancing solubility and stability .
Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect amines during coupling reactions .
Coupling Reactions: Pd-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig) to introduce aromatic or heteroaromatic substituents .
Deprotection: Acidic cleavage (e.g., HCl) to yield the final dihydrochloride salt .
Applications:
The compound is primarily a pharmaceutical intermediate, likely used in the development of kinase inhibitors, antimicrobial agents, or central nervous system (CNS) therapeutics due to its piperazine-azetidine scaffold .
Properties
IUPAC Name |
tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)16-6-4-15(5-7-16)10-11-8-14-9-11;;/h11,14H,4-10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOJDSLUGWDVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470438-11-8 | |
| Record name | tert-butyl 4-[(azetidin-3-yl)methyl]piperazine-1-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride typically involves the reaction of tert-butyl 4-(piperazin-1-yl)carboxylate with azetidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction can produce reduced forms with fewer oxygen atoms. Substitution reactions result in compounds with different substituents replacing the original atoms or groups.
Scientific Research Applications
Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons :
Synthetic Complexity: The target compound’s azetidine ring introduces conformational rigidity, which may reduce synthetic yield compared to linear alkyl substituents (e.g., bromopropyl in ). Quinoline-containing analogs (e.g., int-21) require multi-step Pd-catalyzed couplings, lowering yields (43-63%) .
Pharmacological Relevance :
- Azetidine vs. Piperidine : The smaller azetidine ring (3-membered) in the target compound may improve metabolic stability compared to bulkier piperidine derivatives (e.g., tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride) .
- Hydrochloride Salts : Dihydrochloride forms (target compound, 4a) enhance aqueous solubility, critical for bioavailability in CNS-targeted drugs .
Functional Group Impact :
- Ester vs. Amide Linkages : Compounds like 4a (ester) exhibit higher polarity than amide-linked analogs, affecting membrane permeability .
- Halogen Substituents : Chloro or bromo groups (e.g., int-21, ) enable further functionalization via cross-coupling or nucleophilic substitution.
Research Findings and Trends
Antimicrobial Applications :
Piperazine-azetidine hybrids are emerging as efflux pump inhibitors in Gram-negative bacteria (e.g., E. coli AcrAB-TolC), where rigidity from azetidine improves target engagement .
CNS Drug Design :
The dihydrochloride salt form enhances blood-brain barrier penetration, making the target compound a candidate for neurological disorders .
Catalytic Advances : High-yielding (>90%) Pd-catalyzed syntheses (e.g., ) suggest scalability for industrial production of piperazine derivatives.
Biological Activity
Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride (CAS Number: 178312-58-8) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₂₄ClN₃O₂
- Molecular Weight : 277.79 g/mol
- IUPAC Name : tert-butyl 4-(3-azetidinyl)-1-piperazinecarboxylate hydrochloride
- LogP : 1.5175, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.
Biological Activity Overview
Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate has shown promising biological activities, particularly in the areas of antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. Notably, it has been tested against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4–8 μg/mL |
| Mycobacterium abscessus | 4–8 μg/mL |
| Mycobacterium tuberculosis (H37Rv) | 0.5–1.0 μg/mL |
This indicates a potential for development as an antimicrobial agent, especially in treating resistant infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines:
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect on cell proliferation |
| MCF10A (Non-cancerous) | >2.5 | Minimal effect observed |
The selectivity index suggests that the compound may preferentially target cancer cells over normal cells, indicating a favorable therapeutic window .
Structure-Activity Relationship (SAR)
Understanding the SAR of tert-butyl 4-(azetidin-3-ylmethyl)piperazine derivatives is crucial for optimizing their biological activity. Modifications on the piperazine ring and azetidine moiety have been systematically explored to enhance potency and selectivity.
- Piperazine Modifications : Alterations in substituents on the piperazine ring have shown varying degrees of antimicrobial and anticancer activities.
- Azetidine Variants : Different azetidine derivatives have been synthesized to evaluate their impact on bioactivity, with some showing improved efficacy against specific cancer types.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
-
Study on Antimicrobial Efficacy :
- A study evaluated various derivatives against resistant strains, finding that certain modifications significantly lowered MIC values, improving their potential as therapeutic agents.
- In Vivo Anticancer Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
